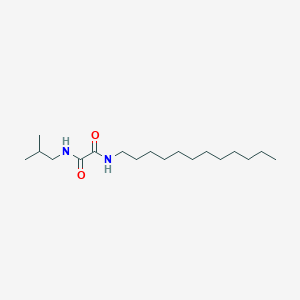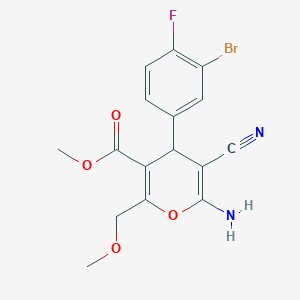
1-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE is a complex organic compound with a unique structure that includes a benzoxazine ring
Métodos De Preparación
The synthesis of 1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE typically involves multiple steps. One common method includes the cyclization of substituted isoindole derivatives to form the benzoxazine ring . Industrial production methods may involve the use of microwave heating to synthesize pyrimido-oxazepine analogs . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.
Análisis De Reacciones Químicas
1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acyl chlorides and triethylamine . The major products formed from these reactions can include spiro-δ-lactams and other complex ring structures .
Aplicaciones Científicas De Investigación
This compound has several scientific research applicationsIn medicinal chemistry, it has been explored for its potential anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C25H25NO3 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
1-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)propan-2-yl acetate |
InChI |
InChI=1S/C25H25NO3/c1-18(28-19(2)27)17-24-26-23-16-10-9-15-22(23)25(29-24,20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-16,18,24,26H,17H2,1-2H3 |
Clave InChI |
ULUMDVIQPRUYGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B15011939.png)
![Tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B15011958.png)
![methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B15011960.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate](/img/structure/B15011966.png)
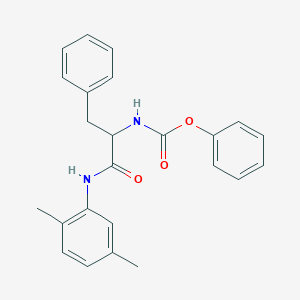

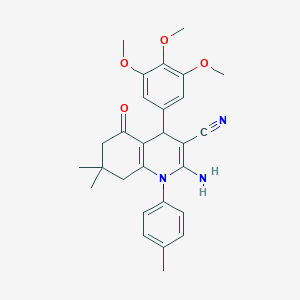
![2,6-dibromo-4-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15011999.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B15012001.png)
![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15012007.png)
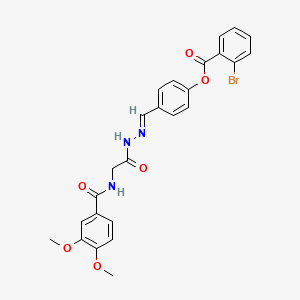
![5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15012023.png)
